molecular formula C15H15N2O3P B14480871 Diphenyl {[(cyanomethyl)amino]methyl}phosphonate CAS No. 65007-28-5

Diphenyl {[(cyanomethyl)amino]methyl}phosphonate

Cat. No.: B14480871
CAS No.: 65007-28-5
M. Wt: 302.26 g/mol
InChI Key: MFBWEKREIPGCGV-UHFFFAOYSA-N
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Description

Diphenyl {[(cyanomethyl)amino]methyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a diphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl {[(cyanomethyl)amino]methyl}phosphonate typically involves the reaction of diphenylphosphine with cyanomethylamine under controlled conditions. A catalytic amount of inexpensive salicylic acid promotes a straightforward and scalable synthesis from anilines and triphenyl phosphite at 20°C within 1-2 hours . The reaction proceeds via radical-radical coupling and tolerates a wide range of functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diphenyl {[(cyanomethyl)amino]methyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of different phosphonate esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as alkoxides for substitution reactions. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various phosphonate esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Diphenyl {[(cyanomethyl)amino]methyl}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diphenyl {[(cyanomethyl)amino]methyl}phosphonate exerts its effects involves the interaction of its phosphonate group with target molecules. The phosphorus center acts as an electrophile, facilitating nucleophilic attack by various substrates. This interaction can lead to the formation of stable complexes or the modification of target molecules, influencing their biological or chemical activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Diphenylphosphine oxide
  • Diphenylphosphinic acid
  • Triphenylphosphine

Uniqueness

Diphenyl {[(cyanomethyl)amino]methyl}phosphonate is unique due to its cyanomethylamino group, which imparts distinct reactivity and interaction capabilities compared to other phosphonates. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

65007-28-5

Molecular Formula

C15H15N2O3P

Molecular Weight

302.26 g/mol

IUPAC Name

2-(diphenoxyphosphorylmethylamino)acetonitrile

InChI

InChI=1S/C15H15N2O3P/c16-11-12-17-13-21(18,19-14-7-3-1-4-8-14)20-15-9-5-2-6-10-15/h1-10,17H,12-13H2

InChI Key

MFBWEKREIPGCGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(CNCC#N)OC2=CC=CC=C2

Origin of Product

United States

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